Alpha-Glucosidase Inhibition Potency Compared to Clinical Standard Acarbose
1-Hydroxy-2-methylanthraquinone demonstrates potent alpha-glucosidase inhibitory activity. In a comparative study, its IC50 value was reported to be lower than that of the clinical antidiabetic drug acarbose, indicating superior in vitro potency [1]. Independent data from BindingDB further quantifies this activity, showing IC50 values ranging from 7.20 to 15.0 µM against alpha-glucosidase from rat intestinal sucrase, rat liver lysosomal, rice, and rat intestinal maltase [2].
| Evidence Dimension | In vitro enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 values ranging from 7.20 µM to 15.0 µM, depending on the alpha-glucosidase source [2]. |
| Comparator Or Baseline | Acarbose (clinical alpha-glucosidase inhibitor). |
| Quantified Difference | The IC50 of the target compound was reported to be lower than that of acarbose, indicating higher inhibitory potency [1]. |
| Conditions | Alpha-glucosidase inhibition assay (in vitro) using rat intestinal and liver lysosomal enzymes, as well as rice alpha-glucosidase [2]. |
Why This Matters
This data supports the selection of 1-hydroxy-2-methylanthraquinone over generic anthraquinones for projects focused on metabolic disorders, where validated enzyme inhibition is critical.
- [1] Kang, W., et al. (2009). [Alpha-glucosidase inhibitors from Rubia cordifolia]. Zhongguo Zhong Yao Za Zhi, 34(9), 1104-7. PMID: 19685744. View Source
- [2] BindingDB. Affinity Data for BDBM50408433 (1-Hydroxy-2-methylanthraquinone). View Source
